Welcome to the BenchChem Online Store!
molecular formula C12H18N2O2 B170789 tert-Butyl (3-ethylpyridin-2-yl)carbamate CAS No. 149489-03-2

tert-Butyl (3-ethylpyridin-2-yl)carbamate

Cat. No. B170789
M. Wt: 222.28 g/mol
InChI Key: IQRKFAYMMZQJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05714503

Procedure details

2-t-Butoxycarbonylamino-3-ethylpyridine (4.9 g, 19.8 mmol) was dissolved in 90 ml of 3N HCl/Acetic acid and stirred for two hours. The solution was neutralized with 2N NaOH to pH 7 and then extracted with ethyl acetate (2×400 ml). The organics were dried over magnesium sulfate and concentrated giving 2.3 g (95%) of a yellowish solid. This solid was used in the next reaction without further purification.
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
HCl Acetic acid
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[C:14]([CH2:15][CH3:16])=[CH:13][CH:12]=[CH:11][N:10]=1)=O)(C)(C)C.[OH-].[Na+]>Cl.C(O)(=O)C>[CH2:15]([C:14]1[C:9]([NH2:8])=[N:10][CH:11]=[CH:12][CH:13]=1)[CH3:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC=CC=C1CC
Name
HCl Acetic acid
Quantity
90 mL
Type
solvent
Smiles
Cl.C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C=1C(=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.